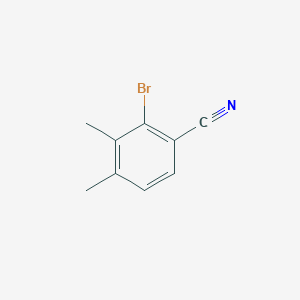

3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

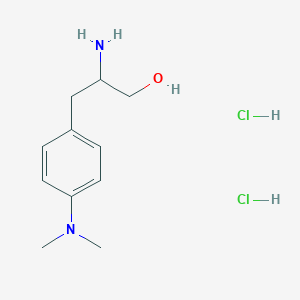

Isoxazole derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse range of biological activities and applications in medicinal chemistry. The compound 3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole is a derivative of isoxazole, which is characterized by a 5-membered aromatic ring containing one oxygen atom and one nitrogen atom. This particular derivative is modified with an ethyloxycarbonyl group and a pinacolboronate group, which may influence its reactivity and potential applications in organic synthesis.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids, which are synthesized from acyl Meldrum's acids. This method avoids the formation of byproducts such as 5-isoxazolone, which is commonly encountered in traditional syntheses from beta-keto esters and hydroxylamine . Another synthesis route includes the 1,3-dipolar cycloaddition of nitrile oxides with alkenes to generate isoxazoline libraries, which can be further modified to produce various substituted isoxazoles . Additionally, the base-catalyzed rearrangement of certain aminoaconates has been shown to lead to the formation of isoxazolines .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be quite diverse, depending on the substituents attached to the ring. For instance, the compound ethyl 5-methyl-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate features an isoxazolyl group in the axial position relative to a 1,3-dioxanyl ring, with specific torsion angles between the rings . The presence of substituents like ethyloxycarbonyl groups can influence the overall conformation and reactivity of the isoxazole ring.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, including ring cleavage under basic conditions. For example, 5-aminoisoxazoles with ethoxycarbonyl or cyano substituents are unstable towards bases and can cleave at the nitrogen-oxygen bond, leading to isomerization to corresponding nitriles . Photochemical synthesis methods have also been developed for isoxazole derivatives, such as the formation of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones through organic photoredox catalysis . Moreover, N-bromosuccinimide (NBS)-promoted three-component synthesis has been employed to create α,β-unsaturated isoxazol-5(4H)-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For example, the thermal stability of certain isoxazole derivatives has been investigated using thermogravimetric analysis (TGA) . The electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined using time-dependent density functional theory (TD-DFT) . These properties are crucial for understanding the behavior of isoxazole derivatives in various chemical environments and their potential applications in drug design and synthesis.

Aplicaciones Científicas De Investigación

Coordination and Bond Activation

- In the study of metal-ligand cooperation, "3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole" derivatives have been explored for their ability to activate bonds. For example, the hexahydride complex OsH6(PiPr3)2 activates the C–OMe bond of 1-(2-methoxy-2-oxoethyl)-3-methylimidazolium chloride, promoting metalation and coordination with small molecules like carbon monoxide, oxygen, and molecular hydrogen. This process is significant for catalysis and the generation of molecular hydrogen through the alcoholysis and hydrolysis of pinacolborane (Bolaño et al., 2015).

Synthesis of Heterocycles

- The role of "3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole" derivatives in the synthesis of various heterocyclic compounds is well-documented. For instance, isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes were synthesized from 5-trifluoromethyl-1,2,4-oxadiazole-3-carbohydroximic acid bromide, showcasing the versatility of isoxazole derivatives in organic synthesis (Andrianov et al., 1991).

Building Blocks for Organic Synthesis

- "3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole" serves as a precursor for the synthesis of functionalized molecules. For example, the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate from diethyl (3-methyl-5-isoxazolyl)malonate illustrates the utility of isoxazole derivatives in generating complex organic molecules (KashimaChoji et al., 1973).

Cycloaddition Reactions

- Isoxazole derivatives are pivotal in cycloaddition reactions, a fundamental process in organic synthesis for constructing cyclic compounds. The synthesis of 5-(fluoroalkyl)isoxazole building blocks via regioselective reactions of functionalized halogenoximes demonstrates the application of "3-Ethyloxycarbonyl-5-(pinacolboronate)-isoxazole" in creating fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals (Chalyk et al., 2019).

Antimicrobial and Antiviral Activities

- Research into the antimicrobial and antiviral activities of isoxazole-based compounds has shown promising results. For instance, derivatives synthesized from ethyl 2,4-dioxo-4-(p-chloro)phenylbutyrate exhibited potential as antiviral agents, demonstrating the relevance of isoxazole derivatives in medicinal chemistry (Dawood et al., 2011).

Propiedades

IUPAC Name |

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO5/c1-6-16-10(15)8-7-9(17-14-8)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARZUNHZFYJYRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2246875-70-5 |

Source

|

| Record name | ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2527407.png)

![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2527417.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527423.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2527425.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2527427.png)

![Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.02,6]undeca-2(6),4-diene-11-carboxylate](/img/structure/B2527429.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)